

# Cefquinome vs. Ceftiofur in the Treatment of Bovine Mastitis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two fourth-generation cephalosporins, **cefquinome** and ceftiofur, in the treatment of bovine mastitis. The information presented is collated from various clinical and experimental studies to support evidence-based decisions in veterinary drug development and research.

## **Executive Summary**

Bovine mastitis remains a significant economic burden on the dairy industry. Cephalosporins, particularly later generations like **cefquinome** and ceftiofur, are critical in managing this disease due to their broad-spectrum activity against common mastitis pathogens. This guide synthesizes available data on their comparative efficacy, focusing on key performance indicators such as bacteriological cure rates, clinical cure rates, and reduction in somatic cell counts (SCC).

A key study directly comparing intramammary infusions of ceftiofur and **cefquinome** for both clinical and subclinical mastitis found no statistically significant difference in their efficacy.[1] Both antibiotics demonstrated comparable bacteriological and clinical cure rates, as well as similar reductions in somatic cell counts.[1]

### **Quantitative Efficacy Data**



The following tables summarize quantitative data from various studies on the efficacy of **cefquinome** and ceftiofur in treating different forms of bovine mastitis.

Table 1: Comparative Efficacy of Cefquinome and Ceftiofur in Clinical and Subclinical Mastitis

| Parameter                                              | Cefquinome                   | Ceftiofur                    | Study Details                                                                                                 |
|--------------------------------------------------------|------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------|
| Bacteriological Cure                                   | No significant               | No significant               | Cows with subacute clinical mastitis (n=25) were treated with either intramammary ceftiofur or cefquinome.[1] |
| Rate (Clinical Mastitis)                               | difference                   | difference                   |                                                                                                               |
| Clinical Cure Rate                                     | No significant               | No significant               | Assessed in the same study of 25 cows with clinical mastitis.[1]                                              |
| (Clinical Mastitis)                                    | difference                   | difference                   |                                                                                                               |
| Bacteriological Cure<br>Rate (Subclinical<br>Mastitis) | No significant<br>difference | No significant<br>difference | Cows with subclinical mastitis (n=49) were treated with either intramammary ceftiofur or cefquinome.[1]       |
| Somatic Cell Count                                     | No significant               | No significant               | SCC was evaluated 14 days after the last treatment in the subclinical mastitis group.[1]                      |
| (Subclinical Mastitis)                                 | difference in reduction      | difference in reduction      |                                                                                                               |

Table 2: Efficacy of **Cefquinome** in Various Mastitis Treatment Protocols



| Study Focus                                                           | Treatment Protocol                                                              | Key Findings                                                                                                                                                                                            |
|-----------------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Experimental E. coli Mastitis                                         | Intramuscular and/or<br>intramammary cefquinome                                 | Parenteral cefquinome, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to ampicillin and cloxacillin.[2]                  |
| Subclinical Mastitis in<br>Buffaloes                                  | Intramuscular Cefquinome<br>(alone or with herbal spray)                        | Cefquinome alone resulted in a 90% recovery rate. A significant decline in CMT score and SCC was observed. [3]                                                                                          |
| Clinical Mastitis with High SCC<br>(Standard vs. Extended<br>Therapy) | Standard (1.5-day) vs.<br>Extended (5-day)<br>intramammary cefquinome           | No significant difference in overall bacteriological cure (72% vs. 79%) or SCC cure (19% vs. 25%). Extended therapy improved cure rates for Streptococcus uberis.[4][5]                                 |
| Subclinical Staphylococcus<br>aureus Mastitis                         | Systemic (intramuscular) cefquinome                                             | Systemic cefquinome had a very low cure rate (28%), comparable to spontaneous cure rates.[6]                                                                                                            |
| Subclinical Mastitis (Standard vs. Extended Therapy)                  | Standard (3 infusions) vs.<br>Extended (6 infusions)<br>intramammary cefquinome | High bacteriological cure rates for both conventional (84.61%) and extended (91.37%) treatments compared to untreated controls (20%). No significant difference between the two treatment durations.[7] |

Table 3: Efficacy of Ceftiofur in Subclinical Mastitis Treatment



| Study Focus          | Treatment Protocol                                                          | Key Findings                                                                                                                                                                                                                |
|----------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Subclinical Mastitis | 2-day, 5-day, and 8-day<br>intramammary ceftiofur<br>hydrochloride (125 mg) | Bacteriological cure rates increased with treatment duration: 38.8% (2-day), 53.7% (5-day), and 65.8% (8-day). All treatment groups were significantly better than the untreated control group (10.5% spontaneous cure).[9] |

### **Experimental Protocols**

Below are detailed methodologies from key studies cited in this guide.

## Study 1: Direct Comparison of Cefquinome and Ceftiofur (Ghasemzadeh et al., 2018)

- Objective: To compare the efficacy of intramammary ceftiofur and cefquinome in treating clinical and subclinical mastitis in dairy cows.
- Animal Selection: 25 cows with subacute clinical mastitis (abnormal milk) and 49 cows with subclinical mastitis (SCC >  $4 \times 10^6$  cells/mL) were included.
- Treatment Groups:
  - Ceftiofur Group (Spectramast® LC):
    - Clinical Mastitis (n=14): Daily intramammary administration for 2 to 5 days.
    - Subclinical Mastitis: Two intramammary infusions at a 24-hour interval.
  - Cefquinome Group (Cobactan® LC):
    - Clinical Mastitis (n=11): Intramammary administration after three to five consecutive milkings.
    - Subclinical Mastitis: Intramammary administration after three consecutive milkings.



#### · Efficacy Assessment:

- Bacteriological Analysis: Milk samples were collected for bacterial culture before treatment.
- Somatic Cell Count: For subclinical cases, SCC was measured before treatment and 14 days after the last treatment.
- Clinical Cure: Assessed by the return of milk to normal appearance.

## Study 2: Efficacy of Cefquinome in Experimental E. coli Mastitis (Shpigel et al., 1997)

- Objective: To evaluate the efficacy of intramuscularly and intramammarily administered
   cefquinome in an experimental E. coli mastitis model.
- Animal Model: 47 multiparous Israeli Holstein cows in early lactation. Mastitis was induced by infusing 400-750 CFU of E. coli into two healthy quarters of each cow.
- Treatment Groups:
  - Intramammary cefquinome (75 mg) three times at 12-hour intervals.
  - Intramammary cefquinome (75 mg, 3x at 12h intervals) + Intramuscular cefquinome (1 mg/kg, 2x at 24h interval).
  - Intramuscular **cefquinome** (1 mg/kg) two times at a 24-hour interval.
  - Control: Intramammary ampicillin (75 mg) and cloxacillin (200 mg) three times at 12-hour intervals.
- Efficacy Assessment:
  - Clinical Recovery: Monitoring of clinical signs of mastitis.
  - Milk Production: Measurement of the return to pre-infection milk yield.
  - Bacteriological Cure: Post-treatment milk sample analysis for the absence of E. coli.



**Visualizations** 

### **Mechanism of Action and Inflammatory Response**

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like **cefquinome** and ceftiofur, and the subsequent inflammatory cascade in mastitis.



Click to download full resolution via product page

Caption: Cephalosporin mechanism and mastitis inflammation.

#### **Experimental Workflow for Efficacy Trials**

This diagram outlines a typical experimental workflow for evaluating the efficacy of intramammary antibiotics for mastitis treatment.





Click to download full resolution via product page

Caption: Mastitis treatment efficacy trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy of cefquinome for treatment of cows with mastitis experimentally induced using Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Efficacy of standard vs. extended intramammary cefquinome treatment of clinical mastitis in cows with persistent high somatic cell counts | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 5. Efficacy of standard vs. extended intramammary cefquinome treatment of clinical mastitis in cows with persistent high somatic cell counts PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative randomized field trial on intramammary and intramuscular dry cow antibiotic treatment of subclinical Staphylococcus aureus mastitis in dairy cows PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of conventional and extended intra-mammary treatment of persistent sub-clinical mastitis with cefquinome in lactating dairy cows PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefquinome vs. Ceftiofur in the Treatment of Bovine Mastitis: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242952#cefquinome-vs-ceftiofur-efficacy-in-treating-mastitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com